Cas no 2228982-57-6 (2-{4-(2-methylpropyl)phenylmethyl}oxirane)

2-{4-(2-methylpropyl)phenylmethyl}oxirane 化学的及び物理的性質
名前と識別子
-
- 2-{4-(2-methylpropyl)phenylmethyl}oxirane
- 2-[[4-(2-Methylpropyl)phenyl]methyl]oxirane
- EN300-1771177
- 2-{[4-(2-methylpropyl)phenyl]methyl}oxirane
- 2228982-57-6
-
- インチ: 1S/C13H18O/c1-10(2)7-11-3-5-12(6-4-11)8-13-9-14-13/h3-6,10,13H,7-9H2,1-2H3
- InChIKey: FSOVUKGQDBNTDO-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CC=C(CC(C)C)C=C1
計算された属性
- 精确分子量: 190.135765193g/mol
- 同位素质量: 190.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.007±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 273.8±9.0 °C(Predicted)
2-{4-(2-methylpropyl)phenylmethyl}oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771177-0.1g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1771177-5.0g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1771177-0.05g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1771177-10g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1771177-1g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1771177-0.5g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1771177-1.0g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1771177-10.0g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1771177-5g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1771177-0.25g |
2-{[4-(2-methylpropyl)phenyl]methyl}oxirane |
2228982-57-6 | 0.25g |
$1235.0 | 2023-09-20 |
2-{4-(2-methylpropyl)phenylmethyl}oxirane 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-{4-(2-methylpropyl)phenylmethyl}oxiraneに関する追加情報
Professional Introduction to Compound with CAS No. 2228982-57-6 and Product Name: 2-{4-(2-methylpropyl)phenylmethyl}oxirane
The compound identified by the CAS number 2228982-57-6 and the product name 2-{4-(2-methylpropyl)phenylmethyl}oxirane represents a significant area of interest in the field of pharmaceutical chemistry and organic synthesis. This oxirane derivative, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The presence of a bulky alkyl group and a phenyl ring in its molecular framework suggests a versatile reactivity that could be exploited for various chemical transformations.
In recent years, oxirane derivatives have been extensively studied for their role as key intermediates in the synthesis of bioactive molecules. The 2-{4-(2-methylpropyl)phenylmethyl}oxirane molecule, with its strained three-membered ring, is particularly intriguing due to its potential to undergo ring-opening reactions under controlled conditions. These reactions can be harnessed to introduce diverse functional groups into the molecular structure, making it a valuable building block for drug discovery efforts.
One of the most compelling aspects of this compound is its utility in the development of novel therapeutic agents. The 4-(2-methylpropyl)phenylmethyl substituent introduces steric bulk and electronic properties that can modulate the binding affinity of the resulting molecules to biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, recent studies have highlighted the importance of oxirane-based scaffolds in the development of protease inhibitors, which are essential for treating conditions such as cancer and inflammation.
The synthesis of 2-{4-(2-methylpropyl)phenylmethyl}oxirane involves sophisticated organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and photochemical methods, have been employed to achieve high yields and selectivity. These methodologies not only enhance the efficiency of the synthesis but also open up new possibilities for functionalizing the oxirane ring with additional moieties. Such advancements are crucial for expanding the library of oxirane derivatives available for medicinal chemistry applications.
Moreover, the mechanistic studies on 2-{4-(2-methylpropyl)phenylmethyl}oxirane have provided valuable insights into the reactivity of strained ethers. Understanding how this compound behaves under different chemical environments has paved the way for developing novel catalytic systems that can facilitate its transformation into more complex structures. These findings are particularly relevant for designing sustainable synthetic routes that minimize waste and energy consumption—a key consideration in modern pharmaceutical manufacturing.
The potential applications of 2-{4-(2-methylpropyl)phenylmethyl}oxirane extend beyond drug discovery. Its unique structural features make it a promising candidate for materials science applications, such as polymer additives or specialty chemicals. The ability to incorporate this compound into larger molecular frameworks could lead to novel materials with enhanced properties, such as improved thermal stability or biodegradability. Such innovations would be beneficial in industries ranging from electronics to environmental science.
In conclusion, the compound with CAS No. 2228982-57-6 and product name 2-{4-(2-methylpropyl)phenylmethyl}oxirane represents a fascinating subject of study with far-reaching implications in pharmaceutical chemistry and organic synthesis. Its versatile reactivity and structural features make it a valuable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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